
(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-dimethylphenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Agent
This compound exhibits properties that make it a potential therapeutic agent in cancer treatment. Its structure allows it to act as an inhibitor to certain cellular processes that are overactive in cancer cells. For example, derivatives of this compound have been shown to inhibit NF-κB, a protein complex that plays a crucial role in cancer cell proliferation and survival .
Antibacterial and Antifungal Applications
The compound’s molecular structure suggests that it could be effective against bacterial and fungal infections. Research on similar molecules indicates that they can disrupt the cell walls of bacteria and fungi, leading to their death .
Anti-inflammatory Properties
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. This compound has been identified to have anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Immunological Modulator
Immunomodulation involves modifying the immune response or the functioning of the immune system. As an immunological modulator, this compound could help in regulating the immune system, which is particularly useful in autoimmune diseases and allergies .
Neuroprotective Effects
Compounds with similar structures have been found to have neuroprotective effects. They can potentially be used in treating neurodegenerative diseases by protecting neuronal cells from damage or death .
Material Science
The compound’s unique structure makes it a valuable precursor for the synthesis of more complex molecules used in material science. It could be used in the production of new materials with specific properties for industrial applications .
Metabolic Disease Treatment
Derivatives of this compound could be used as retinoid nuclear modulators, which are important agents for the treatment of metabolic diseases. They can influence the expression of genes involved in metabolism, thereby affecting the metabolic processes within the body .
Drug Research and Development
The compound can serve as a precursor in the synthesis of more complex molecules that have pharmacological relevance. It can be used in drug research and development to create new medications for various diseases .
特性
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-4-7-17(8-5-14)13-24-20-21-10-11-22(20)19(23)18-9-6-15(2)16(3)12-18/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYAIERUAYEMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
![N-(4-ethylphenyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2994754.png)
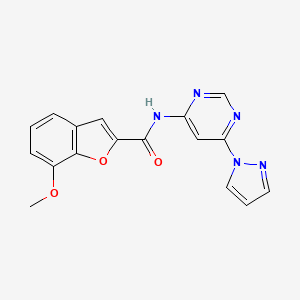


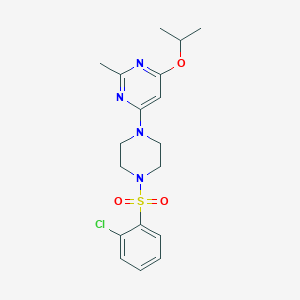
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)
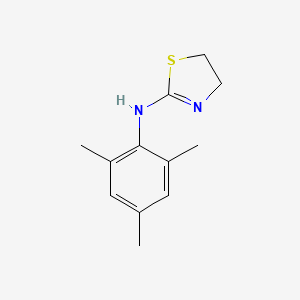
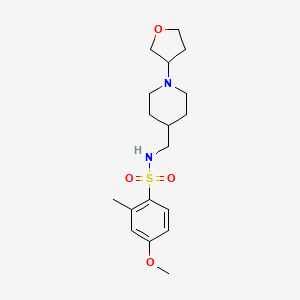

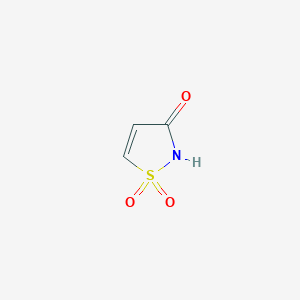
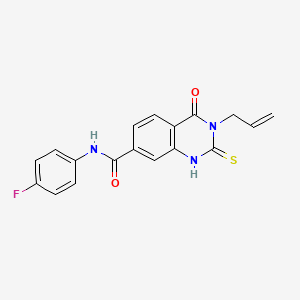
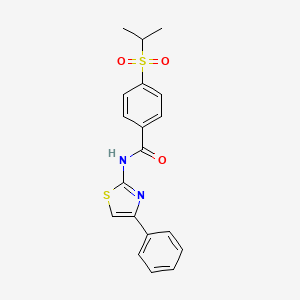
![6-Phenyl-2-({1-[2-(thiophen-3-yl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2994772.png)